3-amino-1H-1,2,4-triazole-5-carbohydrazide

Corrosion Inhibition Material Science Surface Chemistry

Sourcing a nitrogen-rich scaffold that offers both multi-dentate coordination and high thermal stability is a challenge for advanced materials research. 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (CAS 3641-15-4) directly addresses this need. - Enables synthesis of insensitive energetic salts with thermal stability up to 407 °C and impact sensitivity of 5-80 J. - Forms protective corrosion inhibitor films on brass with a 55 °C higher desorption temperature versus unsubstituted triazoles. - Validated for synthesizing novel Ni(II), Cu(II), and Zn(II) coordination complexes for catalyst design.

Molecular Formula C3H6N6O
Molecular Weight 142.12 g/mol
CAS No. 3641-15-4
Cat. No. B11097239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-1,2,4-triazole-5-carbohydrazide
CAS3641-15-4
Molecular FormulaC3H6N6O
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)N)C(=O)NN
InChIInChI=1S/C3H6N6O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H3,4,6,8,9)
InChIKeyOTVBQPLRHPLEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,2,4-Triazole-5-Carbohydrazide: Key Building Block for Corrosion, Energetics & Coordination


3-Amino-1H-1,2,4-triazole-5-carbohydrazide (CAS: 3641-15-4) is a nitrogen-rich heterocyclic compound that combines an electron-rich triazole core with both amino and carbohydrazide functional groups. This structural motif confers strong metal-coordinating capabilities and high nitrogen content . These properties position it as a key building block or specialty reagent for advanced research in corrosion inhibition, the synthesis of high-nitrogen energetic materials, and coordination chemistry [1].

Corrosion Inhibition Copper alloy surface protection studies Amino-group modifies film thermal stability
Energetic Materials High-nitrogen salt precursor synthesis Cationic form supports insensitivity design
Coordination Chemistry Multi-dentate ligand for transition metals Reported complexes with Ni, Cu, Zn

3-Amino-1,2,4-Triazole-5-Carbohydrazide vs. Generic Triazoles: Key Differences


The combination of a 3-amino group and a 5-carbohydrazide moiety on the 1,2,4-triazole ring in CAS 3641-15-4 creates a unique, synergistic electronic and coordination environment that simple analogs cannot replicate. Unsubstituted 1,2,4-triazole or molecules with only a single functional group lack the same capacity for multi-dentate metal binding, as evidenced by the formation of organometallic complexes with distinct thermal stability compared to unsubstituted triazole [1]. Furthermore, the presence of both groups contributes to its high nitrogen content and ability to form stable salts, a critical differentiator in the design of insensitive energetic materials where simple analogs yield inferior performance [2].

Target 3-Amino-1,2,4-triazole-5-carbohydrazide Dual amino + carbohydrazide groups enable multi-dentate metal binding and high nitrogen content
Generic Substitute Unsubstituted 1,2,4-Triazole Single-ring core lacks synergistic functional groups; inferior salt-forming and coordination capacity
Thermal stability of complex may shift ~55 °C

3-Amino-1,2,4-Triazole-5-Carbohydrazide: Quantitative Performance Evidence


Corrosion Inhibitor Layer Stability: Amino vs. Unsubstituted Triazole

The presence of the amino group in 3-amino-1,2,4-triazole (3-AT) directly influences the thermal stability of the organometallic surface layer formed on brass, a key performance indicator for corrosion inhibitors. This demonstrates a measurable differentiation in protective layer quality compared to unsubstituted 1,2,4-triazole (TRI), confirming that the simple analog cannot be interchanged without altering performance characteristics [1].

Film Stability: Amino vs. Unsubstituted
Head-to-head
405 °C vs. 460 °C
55 °C desorption temperature difference on brass
Supports corrosion inhibitor differentiation
ToF-SIMS analysis from 3 wt% NaCl solution
Corrosion Inhibition Material Science Surface Chemistry

Energetic Salts vs. RDX/HMX: Stability and Sensitivity Comparison

Energetic salts synthesized from the structurally analogous 5-amino-1H-1,2,4-triazole-3-carbohydrazide demonstrate competitive detonation properties and superior thermal stability when compared to the conventional explosives RDX and HMX. The cationic form of this compound is specifically cited for its ability to decrease sensitivity and increase nitrogen content, a key differentiator in next-generation insensitive munitions [1].

Energetic Salt Stability
Class-level
Stability up to 407 °C
Impact sensitivity (IS): 5–80 J; DSC-characterized
Supports insensitive munitions precursor screening
Class-level comparison vs. RDX / HMX benchmarks
Energetic Materials Propellants Explosives

Novel Ni, Cu, Zn Coordination Complexes with Amino-Triazole

3-Amino-1,2,4-triazole (3-AT) was successfully used as a ligand to synthesize previously unknown coordination compounds with Ni(II), Cu(II), and Zn(II) chlorides. This demonstrates its utility as a building block for new materials. The resulting complexes were characterized by elemental analysis, thermal analysis, and IR spectroscopy, confirming the ligand's ability to form stable, well-defined structures [1].

Ni, Cu, Zn Complexes
Reported
Three novel coordination compounds
Successfully synthesized with Ni(II), Cu(II), Zn(II) chlorides
Supports ligand feasibility for new metal-organic materials
Characterized by EA, thermal analysis, IR spectroscopy
Coordination Chemistry Inorganic Synthesis Material Precursors

3-Amino-1,2,4-Triazole-5-Carbohydrazide: Validated R&D Applications


High-Temperature Corrosion Inhibitors for Copper Alloys

Research teams formulating corrosion inhibitor packages for brass or copper in saline or acidic environments should use 3-amino-1H-1,2,4-triazole-5-carbohydrazide or its derivatives. Evidence shows that the amino group modifies the thermal stability of the protective film on brass, with a 55 °C difference in desorption temperature compared to unsubstituted triazole [1]. This property allows for the engineering of inhibitor layers with specific performance characteristics, providing a direct advantage over generic triazole inhibitors.

Stable High-Nitrogen Energetic Salt Synthesis

For defense and aerospace researchers focused on insensitive munitions, this compound serves as a strategic precursor for synthesizing high-nitrogen salts. The cationic form of the structurally related 5-amino-1H-1,2,4-triazole-3-carbohydrazide has been proven to decrease sensitivity while elevating nitrogen content, leading to energetic materials with thermal stability up to 407 °C and impact sensitivities ranging from 5-80 J [1]. This data supports its procurement over simple triazoles for creating safer, high-performance propellants and explosives.

Building Block for Novel Transition Metal Complexes

Inorganic and material chemists seeking to develop new coordination polymers or catalysts can utilize 3-amino-1H-1,2,4-triazole-5-carbohydrazide as a multi-dentate ligand. Its successful use in synthesizing and characterizing previously unknown complexes of Ni(II), Cu(II), and Zn(II) chlorides [1] validates its utility in creating novel metal-organic architectures, differentiating it from simpler ligands that offer fewer coordination sites and less structural diversity.

Application
Selection Property
Validation Focus
Corrosion inhibitor studies for copper alloys
Amino-functionalized triazole surface layer formation
Thermal desorption profile and film stability under saline conditions
High-nitrogen energetic salt synthesis
Cationic building block with elevated nitrogen content
Thermal stability and impact sensitivity benchmarking vs. RDX / HMX
Transition metal coordination complex development
Multi-dentate triazole-carbohydrazide ligand scaffold
Complex formation with Ni, Cu, Zn and structural characterization

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